3-Aminobutan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-aminobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-3(5)4(2)6/h3H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYWGXUJESDUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403618 | |
| Record name | 3-aminobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52648-79-0 | |
| Record name | 3-Amino-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52648-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-aminobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemoenzymatic Pathways for 3 Aminobutan 2 One and Its Derivatives
Chemical Synthesis Routes to 3-Aminobutan-2-one and Related Chiral Amino Alcohols
Conventional organic chemistry provides several reliable pathways to synthesize this compound and its derivatives. These methods often involve functional group interconversions, such as reduction and oxidation, as well as strategies to install the desired chirality.
The reduction of the ketone functional group in this compound is a common method to produce the corresponding amino alcohol, 3-aminobutan-2-ol (B1581441). This transformation can be achieved using various reducing agents. Standard hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or the more potent lithium aluminum hydride (LiAlH₄) are effective for this purpose. The reaction is typically conducted in an inert solvent, for instance, tetrahydrofuran (B95107) (THF), under controlled temperature conditions to manage reactivity and selectivity.
The choice of reducing agent can be critical, especially when other functional groups are present. Milder reagents are generally preferred to avoid unwanted side reactions.
Table 1: Common Reducing Agents for Ketone Reduction
| Reducing Agent | Formula | Typical Solvent | Notes |
|---|---|---|---|
| Sodium borohydride | NaBH₄ | Alcohols (e.g., Methanol, Ethanol) | A mild and selective reagent for reducing ketones and aldehydes. |
The synthesis of this compound can be accomplished through the oxidation of the secondary alcohol group in 3-aminobutan-2-ol. smolecule.com This reaction requires the use of specific oxidizing agents that can selectively convert the hydroxyl group to a carbonyl group without affecting the amino group. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium-based reagents like chromium trioxide (CrO₃). smolecule.com The reaction conditions must be carefully controlled to prevent over-oxidation or degradation of the starting material and product.
The chiral pool is a collection of abundant, inexpensive, and enantiomerically pure compounds provided by nature, such as amino acids, sugars, and terpenes. wikipedia.org These molecules serve as versatile starting materials for the synthesis of complex chiral targets, incorporating their pre-existing stereocenters into the final product. mdpi.com
For the synthesis of chiral derivatives of this compound, natural amino acids like L-threonine or L-alanine are logical starting points due to their structural similarity. For example, L-threonine possesses the required carbon backbone and inherent chirality that can be elaborated through a series of chemical transformations to yield the desired chiral amino alcohol or amino ketone. This strategy is advantageous as it avoids the need for asymmetric catalysts or chiral resolutions, directly leveraging the chirality endowed by the natural precursor. vcu.edu
Applications of the Chiral Pool in Asymmetric Synthesis:
Chiral Sources: Used as building blocks containing stereocenters for the target molecule. mdpi.com
Chiral Devices: Employed as tools for enantioselective catalysts and auxiliaries. mdpi.com
Chiral Inducers: Applied to generate new stereocenters in a substrate-controlled manner. mdpi.com
Asymmetric synthesis provides a direct route to enantiomerically pure compounds from prochiral or racemic precursors. yale.edu These methods are crucial in pharmaceutical and fine chemical industries where the specific stereoisomer of a molecule is often responsible for its desired biological activity. yale.edu
One prominent biocatalytic approach for the asymmetric synthesis of chiral amines is the use of transaminase (TA) enzymes. mdpi.com For instance, (R)-selective transaminases can be engineered to catalyze the asymmetric synthesis of chiral amines and their derivatives with high efficiency. nih.gov These enzymes facilitate the transfer of an amino group from an amino donor to a ketone substrate, creating a new chiral center with high enantioselectivity. googleapis.comgoogle.com The process for preparing enantiomerically pure (R)-3-aminobutan-1-ol by treating 4-hydroxybutan-2-one with an R-selective transaminase in the presence of an amino donor highlights the power of this method. googleapis.comgoogle.com
Biocatalytic Production and Transformations
Biocatalysis utilizes enzymes as catalysts to perform chemical transformations. This approach offers significant advantages, including high selectivity (chemo-, regio-, and stereo-), mild reaction conditions, and reduced environmental impact, making it a key component of green chemistry. wikipedia.org
Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the enantioselective reductive amination of carbonyl compounds to produce chiral amines. nih.govnih.gov This reaction involves the direct coupling of a ketone or aldehyde with ammonia (B1221849), followed by reduction of the imine intermediate using a nicotinamide (B372718) cofactor like NAD(P)H. nih.govnih.gov
The biocatalytic reductive amination with AmDHs is highly atom-efficient, using an ammonium (B1175870) buffer as the source for both nitrogen and reducing equivalents when coupled with a cofactor recycling system, such as one using formate (B1220265) dehydrogenase (FDH). nih.gov This dual-enzyme system generates only inorganic carbonate as a by-product. nih.gov Research has shown that AmDHs can perform the efficient amination of a diverse range of ketones, achieving high conversion rates and excellent stereoselectivity. nih.gov For example, the synthesis of (3S)-3-aminobutan-2-ol has been achieved with high enantioselectivity (99.4% ee) using an AmDH from Mycobacterium smegmatis (MsmeAmDH). researchgate.net
Table 2: Enantioselective Reductive Amination using MsmeAmDH
| Product | Enantiomeric Excess (ee) | Conversion |
|---|---|---|
| (S)-butan-2-amine | 93.6% | Up to 97.1% |
| (3S)-3-aminobutan-2-ol | 99.4% | Up to 97.1% |
| (S)-3-aminobutan-1-ol | 99.5% | Up to 97.1% |
(Data sourced from a study on reductive amination by native AmDHs) researchgate.net
This chemoenzymatic approach demonstrates a powerful and sustainable route for producing short-chain chiral amines and amino alcohols with high optical purity.
Utilization of Transaminase Enzymes for Chiral Amino Alcohol Synthesis
Transaminase (TA) enzymes, also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. rsc.orgmdpi.com This capability makes them highly effective biocatalysts for the asymmetric synthesis of chiral amines and amino alcohols with high enantioselectivity. rsc.orgnih.gov
The synthesis of chiral amino alcohols can be achieved through various biocatalytic strategies. One notable approach involves the coupling of a transketolase (TK) and a transaminase in a cascade reaction. rsc.orgnih.govucl.ac.uk In this system, the transketolase catalyzes an asymmetric carbon-carbon bond formation to produce a keto intermediate, which is then aminated by the transaminase to yield the desired chiral amino alcohol. nih.govucl.ac.uk For instance, the synthesis of (2S,3R)‐2‐amino‐1,3,4‐butanetriol (ABT) has been demonstrated using this method. nih.govmdpi.com
Another strategy involves the direct transamination of a hydroxy ketone. For example, the enantiomerically pure (R)-3-aminobutan-1-ol can be prepared by treating 4-hydroxybutan-2-one with a transaminase enzyme. google.com This method has been particularly relevant in the synthesis of pharmaceuticals like dolutegravir (B560016). google.comvcu.edu
The choice of the amino donor is crucial for driving the reaction equilibrium towards the product. While amino acids like alanine (B10760859) are common donors, the resulting ketone byproduct (pyruvate) can cause product inhibition. researchgate.net To overcome this, alternative amine donors such as isopropylamine (B41738) are used, as the resulting acetone (B3395972) is volatile and can be easily removed. rsc.orgresearchgate.net
Substrate Specificity and Enzyme Promiscuity in Biocatalytic Reactions
The substrate specificity of transaminases is a key determinant of their utility in synthesis. nih.gov These enzymes are categorized into different classes, with ω-transaminases (ω-TAs) being particularly valuable as they can accept a broad range of ketones and amines as substrates, not just α-keto acids. mdpi.comasm.org The active site of a transaminase is typically composed of two pockets of different sizes, which dictates the positioning of the substrate and thereby the stereoselectivity of the reaction. rsc.org
While enzymes are known for their high specificity, they can also exhibit promiscuity, which is the ability to catalyze reactions with non-natural substrates. wikipedia.orgnih.gov This promiscuous activity is a valuable trait in biocatalysis as it allows for the synthesis of a wider range of compounds. researchgate.netnih.gov The substrate scope of a transaminase can be expanded through protein engineering techniques like directed evolution and site-directed mutagenesis. nih.govucl.ac.uk For instance, an (R)-selective transaminase from Fodinicurvata sediminis was engineered to improve its activity towards 4-hydroxy-2-butanone (B42824) for the synthesis of (R)-3-aminobutanol. nih.gov
The structural basis of this expanded substrate specificity often lies in the flexibility of certain residues within the active site, allowing for the accommodation of substrates with different sizes and functional groups. nih.govnih.gov Understanding these structure-function relationships is crucial for the rational design of novel biocatalysts with desired properties. portlandpress.com
| Enzyme | Source Organism | Substrate(s) | Product(s) | Key Findings |
|---|---|---|---|---|
| ω-Transaminase | Pseudomonas sp. strain AAC | Broad range including α-, β-, and ω-amino acids, and diamines | Various chiral amines | Highly promiscuous with a large active site pocket. nih.gov |
| (R)-selective Transaminase (FsTA) | Fodinicurvata sediminis | 4-hydroxy-2-butanone | (R)-3-aminobutanol | Engineered variants showed significantly improved catalytic efficiency and thermostability. nih.gov |
| Transaminase (ATA-117) | Codexis, Inc. | Prositagliptin ketone | Sitagliptin | Demonstrates the industrial application of engineered transaminases. researchgate.net |
| β-Alanine: Pyruvate (B1213749) Transaminase (β-A:P TAm) | Pseudomonas aeruginosa | L-erythrulose | 2-amino-1,3,4-butanetriol (ABT) | Used in a de novo pathway with transketolase for chiral amino alcohol synthesis. ucl.ac.uk |
Optimization of Biocatalytic Reaction Conditions and Scale-Up Considerations
The successful implementation of biocatalytic processes on an industrial scale requires careful optimization of reaction conditions and consideration of scale-up factors. researchgate.net Key parameters that need to be optimized include pH, temperature, substrate and enzyme concentrations, and the choice of solvent. nih.govportlandpress.com
One of the major challenges in transaminase-catalyzed reactions is the unfavorable reaction equilibrium. rsc.orgresearchgate.net Several strategies have been developed to drive the reaction towards product formation. These include:
Use of excess amine donor: Using a large excess of an inexpensive amine donor, such as isopropylamine, can shift the equilibrium. researchgate.netrsc.org
In situ product removal: The removal of one of the products, for example, the volatile acetone when using isopropylamine as the donor, can effectively pull the reaction forward. rsc.org
Coupled enzyme systems: The ketone byproduct can be removed by a coupled enzymatic reaction. For instance, lactate (B86563) dehydrogenase can be used to reduce pyruvate to lactate. researchgate.netrsc.org
For large-scale production, the stability and reusability of the enzyme are critical. Enzyme immobilization is a common technique used to enhance enzyme stability and facilitate its recovery and reuse. nih.gov Furthermore, the development of high-throughput screening methods is essential for the rapid identification of suitable enzymes and the optimization of reaction conditions. researchgate.netnih.gov Colorimetric assays, for example, can be used for the rapid determination of transaminase activity. researchgate.netrsc.org
The transition from laboratory-scale screening to large-scale production requires a systematic approach. Methodologies have been developed to directly scale reactions from microliter screening volumes to larger development scales. researchgate.net Continuous flow processes are also being explored as a means to improve the efficiency and scalability of biocatalytic transamination reactions. rsc.org
| Optimization Strategy | Description | Example/Benefit |
|---|---|---|
| Excess Amine Donor | Utilizing a high concentration of an amine donor to shift the reaction equilibrium. | Using a large excess of isopropylamine drives the transamination of acetophenone. researchgate.netrsc.org |
| In Situ Product Removal | Continuously removing a reaction product to prevent equilibrium limitations. | Removal of volatile acetone when isopropylamine is the amine donor. rsc.org |
| Coupled Enzyme Systems | Employing a second enzyme to convert a byproduct, thereby driving the primary reaction. | Lactate dehydrogenase removes the inhibitory pyruvate byproduct. researchgate.netrsc.org |
| Enzyme Immobilization | Attaching the enzyme to a solid support to improve stability and allow for reuse. | Enhances operational stability and simplifies catalyst separation. nih.gov |
| Continuous Flow Reactors | Performing the reaction in a continuous flow system for better control and efficiency. | Offers potential for improved productivity and easier scale-up. rsc.org |
Chemical Reactivity, Transformation Mechanisms, and Derivatization Strategies
Fundamental Reaction Types of 3-Aminobutan-2-one
The reactivity of this compound is characterized by the interplay of its two primary functional groups: a ketone and a primary amine. This unique combination allows for a diverse range of chemical transformations.
Oxidation Reactions and Their Products
The oxidation of the amino alcohol precursor, 3-aminobutan-2-ol (B1581441), serves as a common synthetic route to this compound. This transformation can be achieved using various oxidizing agents. For instance, pyridinium (B92312) chlorochromate (PCC) or potassium permanganate (B83412) can effectively oxidize the secondary alcohol group of (2R,3S)-3-aminobutan-2-ol to the corresponding ketone, yielding (2R,3S)-3-aminobutan-2-one. smolecule.com Similarly, chromium trioxide is another reagent capable of this oxidation.
In a broader context, the ketone functionality within the butan-2-one moiety can participate in redox reactions. vulcanchem.com For instance, chloroperoxidase has been shown to catalyze the oxidation of amino alcohols, a reaction class to which the precursor of this compound belongs. lookchem.com
Reduction Reactions and Resulting Amino Alcohol Isomers
The ketone group of this compound is susceptible to reduction, leading to the formation of 3-aminobutan-2-ol, a chiral amino alcohol with two stereocenters. This reduction can be accomplished using various reducing agents, resulting in different stereoisomers of the amino alcohol.
Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. smolecule.com The reaction is typically performed in an inert solvent like tetrahydrofuran (B95107) (THF) or ethanol (B145695) under controlled temperature conditions to ensure high yield and selectivity. smolecule.com
Industrial production often employs catalytic hydrogenation for this reduction. This method utilizes a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient and high-purity production of 3-aminobutan-2-ol. Biocatalytic methods, specifically the use of reductases, are also employed for the enantioselective synthesis of specific chiral amino alcohol isomers from prochiral ketones. smolecule.com
The resulting 3-aminobutan-2-ol exists in four stereoisomeric forms: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The specific isomer obtained depends on the starting material's stereochemistry and the reduction method employed.
Nucleophilic Reactivity of the Amino Group
The primary amino group in this compound is nucleophilic and can participate in a variety of reactions. This reactivity allows for the formation of new chemical bonds and is crucial for its use in the synthesis of more complex molecules.
The amino group can undergo acylation with acyl chlorides to form amides and can be alkylated by alkyl halides. smolecule.com It can also participate in nucleophilic substitution reactions. This nucleophilic character is fundamental to its role as a building block in organic synthesis. For instance, the amino group's reactivity is harnessed in the synthesis of various derivatives, enabling strategies like prodrug development. vulcanchem.com
Functional Group Interconversions and Substitution Reactions
The functional groups of this compound and its derivatives can be interconverted to synthesize a wide array of compounds. vanderbilt.eduslideshare.netcompoundchem.com The hydroxyl group of the corresponding reduced form, 3-aminobutan-2-ol, can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide. smolecule.com
In a broader synthetic context, the amino group can be introduced via nucleophilic aromatic substitution using ammonia (B1221849) or amines, often under catalytic conditions. vulcanchem.com The ketone functionality can undergo nucleophilic additions, for example, with Grignard reagents. vulcanchem.com
Enzymatic transformations are also relevant. For example, a 4-aminobutan-2-one (B1611400) aminotransferase or a 4-aminobutan-2-one oxidoreductase (deaminating) can convert 4-aminobutan-2-one to 3-oxobutyraldehyde. google.com Additionally, a 4-aminobutan-2-one ammonia-lyase can deaminate it to butenone. google.com
Investigation of Reaction Mechanisms
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and optimizing synthetic procedures.
Kinetics and Mechanisms of Catalytic Hydrogenation (e.g., with Cobaloxime(II) Derivatives)
The catalytic hydrogenation of unsaturated compounds is a well-studied area, with the mechanism generally involving the adsorption of both the substrate and hydrogen onto the surface of a metal catalyst. libretexts.orglibretexts.org This is followed by the stepwise transfer of hydrogen atoms to the unsaturated bond. libretexts.orglibretexts.org
In the context of related compounds, the hydrogenation of bis(dimethylglyoximato)cobalt(II), or cobaloxime(II), has been investigated. The reaction of H₂ with cobaloxime(II) and its pyridine (B92270) adduct leads to the formation of this compound oxime through the hydrogenation of the coordinated dimethylglyoxime (B607122) ligand. rsc.orgresearchgate.net
The hydrogenation of the intermediate, which contains a CH-NHOH moiety, is thought to proceed via N-O bond cleavage by cobaloxime(II), followed by the reduction of the resulting cobaloxime(III) by hydridocobaloxime(III). researchgate.net
Interactive Data Table: Reagents in the Chemistry of this compound and its Precursor
| Reaction Type | Reagent | Product from 3-Aminobutan-2-ol | Product from this compound |
| Oxidation | Pyridinium chlorochromate (PCC) | This compound smolecule.com | - |
| Oxidation | Potassium permanganate (KMnO₄) | This compound smolecule.com | - |
| Oxidation | Chromium trioxide (CrO₃) | This compound | - |
| Reduction | Sodium borohydride (NaBH₄) | - | 3-Aminobutan-2-ol smolecule.com |
| Reduction | Lithium aluminum hydride (LiAlH₄) | - | 3-Aminobutan-2-ol smolecule.com |
| Reduction | Catalytic Hydrogenation (e.g., Pd/C) | - | 3-Aminobutan-2-ol |
| Substitution | Thionyl chloride (SOCl₂) | Halogenated derivative smolecule.com | - |
| Substitution | Phosphorus tribromide (PBr₃) | Halogenated derivative smolecule.com | - |
| Acylation | Acyl chlorides | - | N-acylated derivative smolecule.com |
| Alkylation | Alkyl halides | - | N-alkylated derivative smolecule.com |
Mechanistic Insights into Enzymatic Transformations (e.g., Reductive Amination)
Enzymatic transformations offer highly selective and environmentally benign routes for modifying this compound and related compounds. Key among these are reactions catalyzed by amine dehydrogenases (AmDHs), imine reductases (IREDs), and transaminases (TAs), which are pivotal in producing chiral amines and amino alcohols. whiterose.ac.ukrsc.orgkent.ac.uk
The reductive amination of a ketone to a chiral amine is a cornerstone of biocatalysis. rsc.orgnih.gov While this compound already possesses an amino group, its ketone moiety is a prime target for enzymatic reduction to yield the corresponding chiral amino alcohol, (3S)-3-aminobutan-2-ol. This transformation is effectively a reduction, but the enzymes that catalyze it, such as AmDHs, operate via a mechanism closely related to reductive amination. whiterose.ac.ukfrontiersin.org
The proposed mechanism for the enzymatic transformation of a ketone substrate, analogous to the ketone in this compound, by an AmDH or a related reductase typically involves several steps: rsc.orgresearchgate.net
Cofactor and Substrate Binding: The catalytic cycle begins with the enzyme binding the nicotinamide (B372718) cofactor, typically NADPH or NADH, followed by the ketone substrate (e.g., this compound) in its active site. rsc.org
Hemiaminal Formation: A molecule of ammonia (or an amine) acts as a nucleophile, attacking the carbonyl carbon of the ketone. In the context of AmDHs, ammonia is provided by the reaction buffer (e.g., ammonium (B1175870) formate). researchgate.net This attack forms a transient, unstable hemiaminal intermediate. rsc.org
Dehydration to Iminium Intermediate: The hemiaminal intermediate is unstable and undergoes dehydration (loss of a water molecule) to form a protonated imine, known as an iminium ion. This step is often the rate-limiting part of the sequence. rsc.org
Stereoselective Hydride Transfer: The final and crucial step for chirality is the stereoselective transfer of a hydride ion (H⁻) from the bound NADPH/NADH cofactor to the electrophilic carbon of the iminium intermediate. whiterose.ac.ukrsc.org The enzyme's chiral active site precisely controls the facial selectivity of this hydride attack, leading to the formation of a specific stereoisomer of the amine product with high enantiomeric excess. whiterose.ac.uk
Product Release: The oxidized cofactor (NADP⁺/NAD⁺) and the final amine product are sequentially released from the enzyme's active site, regenerating the enzyme for the next catalytic cycle. rsc.org
Research has demonstrated that wild-type AmDHs can efficiently synthesize hydroxylated small 2-aminoalkanes. For instance, enzymes like CfusAmDH, MsmeAmDH, and MATOUAmDH2 have shown excellent enantioselectivity (98.2%–99.4% ee) in producing (3S)-3-aminobutan-2-ol from the corresponding ketone. whiterose.ac.uk This highlights the power of these biocatalysts to control stereochemistry in molecules containing the this compound scaffold.
| Enzyme Type | Substrate Type | Key Mechanistic Step | Product Example |
| Amine Dehydrogenase (AmDH) | Ketones | Stereoselective hydride transfer to iminium intermediate | (3S)-3-aminobutan-2-ol whiterose.ac.uk |
| Imine Reductase (IRED) | Imines, Iminium ions | Asymmetric reduction of C=N bond | Chiral secondary amines rsc.org |
| Transaminase (TAm) | Ketones, Amines | Transfer of an amino group from a donor to an acceptor | 3-aminobutan-2-ol kent.ac.uk |
Synthetic Strategies for Advanced Derivatization
The this compound scaffold is a versatile starting point for creating more complex molecules, leveraging the reactivity of its amine and ketone functionalities.
The primary amine group in this compound is a nucleophilic center that readily participates in acylation reactions to form amide bonds. This strategy is widely used to create chiral amide conjugates, often for applications in pharmaceuticals or as intermediates in complex syntheses. nih.gov
Amide Conjugate Formation: The synthesis of amides from this compound can be achieved by reacting it with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. To introduce a new chiral center or to couple it with another chiral molecule, a chiral carboxylic acid is used. The reaction is typically performed in the presence of a base to neutralize the acid byproduct.
General Reaction: R-COCl (Chiral Acyl Chloride) + H₂N-CH(CH₃)C(=O)CH₃ (this compound) → R-CONH-CH(CH₃)C(=O)CH₃ (Chiral Amide Conjugate) + HCl
This approach is fundamental in medicinal chemistry for creating libraries of compounds for biological screening. nih.gov For example, phenoxyacetyl derivatives of various amines and amino alcohols have been synthesized to explore their anticonvulsant activity. nih.gov Similarly, derivatization of the related (R)-3-aminobutan-1-ol with benzyl (B1604629) chloroformate produces a Cbz-protected amide (carbamate), a common step in peptide synthesis and for installing protecting groups. vcu.edu
Ester Conjugate Formation: Direct formation of an ester conjugate from this compound is less straightforward as it lacks a hydroxyl group. However, ester functionalities can be introduced through multi-step synthetic sequences:
Reduction and Esterification: The ketone group of this compound can first be stereoselectively reduced to a hydroxyl group, yielding a chiral amino alcohol like 3-aminobutan-2-ol. This newly formed alcohol can then be esterified by reaction with a chiral carboxylic acid or its activated form to produce a chiral ester conjugate.
Baeyer-Villiger Oxidation: A potential, though less common, route is the Baeyer-Villiger oxidation of the ketone in this compound. This reaction uses a peroxy acid to convert a ketone into an ester. The migratory aptitude of the adjacent groups would determine the structure of the resulting ester. The use of a chiral catalyst could, in principle, render this transformation asymmetric.
The this compound framework, particularly in its chiral forms, serves as a crucial building block for the synthesis of high-value, complex organic molecules, most notably pharmaceuticals. frontiersin.org The value of this scaffold lies in the dense and specific stereochemical information it can impart to a larger target molecule.
The synthetic utility of the scaffold is also demonstrated in its incorporation into other complex structures. For instance, chiral amino alcohols derived from this framework are used as auxiliaries or starting materials in asymmetric synthesis. vcu.eduresearchgate.net They can be used to form chiral amides that influence the stereochemical outcome of subsequent reactions, such as Michael additions. researchgate.net Furthermore, attempts have been made to incorporate these fragments into heterocyclic systems like imidazopyridines using modern coupling reactions like the Buchwald-Hartwig amination, highlighting their role as versatile precursors for exploring new chemical space for drug discovery. theses.cz
The synthesis of bis-α-chiral amines, which are structurally complex and valuable in drug development, can also utilize building blocks derived from this scaffold. nih.gov The ability to control the stereochemistry at the carbon bearing the amino group is essential for these advanced applications. nih.gov
| Starting Scaffold/Derivative | Synthetic Strategy | Complex Molecule/Target Class | Significance |
| (R)-3-Aminobutan-1-ol | Multi-step coupling | Dolutegravir (B560016) (HIV Integrase Inhibitor) | Key chiral building block for a major pharmaceutical. frontiersin.orgvcu.edu |
| (2R,3S)-3-Aminobutan-2-ol | Chiral building block | Complex organic molecules | Serves as a precursor in asymmetric synthesis. |
| Chiral Amino Alcohols | Acylation, Michael Addition | Optically active β-phenylalkanoic acids | Used as chiral auxiliaries to control stereochemistry. researchgate.net |
| (R)-2-Aminobutan-1-ol | Buchwald-Hartwig Coupling (attempted) | Imidazopyridine derivatives | Exploration of new scaffolds for biologically active ligands. theses.cz |
Stereochemical Aspects and Chiral Discrimination in 3 Aminobutan 2 One Research
Analysis of Isomerism and Stereoisomeric Forms (e.g., (S)-3-Aminobutan-2-one)
3-Aminobutan-2-one possesses one chiral center at the C3 position, where the amino group is attached. This results in the existence of two stereoisomers, which are non-superimposable mirror images of each other, known as enantiomers. These enantiomers are designated as (S)-3-Aminobutan-2-one and (R)-3-Aminobutan-2-one based on the Cahn-Ingold-Prelog priority rules. nih.govbldpharm.comchemspider.com
The spatial arrangement of the atoms differs between the two enantiomers, which can lead to distinct interactions with other chiral molecules, including biological receptors and enzymes. This difference is fundamental to their varying biological activities and applications. For instance, specific enantiomers of related amino alcohols are often preferred in the synthesis of pharmaceuticals due to their defined spatial arrangements which dictate their efficacy and interaction with biological targets. ontosight.ai
Below is a table summarizing the key properties of the enantiomers of this compound.
| Property | (S)-3-Aminobutan-2-one | (R)-3-Aminobutan-2-one |
| CAS Number | 114041-77-9 bldpharm.com | 1932586-22-5 chemspider.com |
| Molecular Formula | C4H9NO bldpharm.com | C4H9NO nih.gov |
| Molecular Weight | 87.12 g/mol bldpharm.com | 87.12 g/mol |
| Chirality | (S) configuration at C3 | (R) configuration at C3 |
| Physical State | Not explicitly stated, but often handled in solution or as a salt. | Not explicitly stated, but often handled in solution or as a salt. |
This table is based on available data and may not be exhaustive.
Methodologies for Chiral Resolution and Separation
The separation of the racemic mixture of this compound into its individual enantiomers is crucial for studying their distinct properties and for applications where a single enantiomer is required. Several methodologies are employed for this chiral resolution.
One common approach is chiral chromatography , particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase. ontosight.ai This technique relies on the differential interaction of the enantiomers with the chiral stationary phase, leading to their separation. For the related compound 3-aminobutan-2-ol (B1581441), chiral HPLC with columns like Chiralpak IA-3 has been used successfully.
Another method involves enzymatic resolution . This technique utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer or the product. For example, lipases can be used for the stereoselective acylation of racemic amino alcohols. google.com
Diastereomeric salt formation is a classical method for chiral resolution. This involves reacting the racemic amine with a chiral resolving agent, such as a chiral acid (e.g., mandelic acid, tartaric acid), to form a pair of diastereomeric salts. google.com These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. The resolved diastereomeric salt can then be treated to recover the pure enantiomer.
Principles of Asymmetric Induction and Stereocontrol in Syntheses Involving this compound
The stereocontrolled synthesis of a specific enantiomer of this compound, or the use of it to control the stereochemistry of a subsequent reaction, is a key focus in asymmetric synthesis.
Asymmetric synthesis aims to produce a single enantiomer or a significant excess of one enantiomer over the other. This can be achieved through various strategies:
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction. For instance, enantioselective conjugate addition of an amine to a butenoate ester derived from a chiral alcohol has shown good stereoselectivity. vcu.edu
Chiral Catalysts: The use of chiral catalysts, such as in asymmetric reduction of β-amino ketones, can lead to the formation of a specific stereoisomer of the corresponding amino alcohol with high enantioselectivity.
Enzymatic Synthesis: Enzymes, such as transaminases, can be used for the stereoselective synthesis of chiral amines and amino alcohols. kent.ac.uk For example, certain amine dehydrogenases have been shown to be effective in the synthesis of (S)-amines with high enantiomeric excess. frontiersin.orgwhiterose.ac.ukresearchgate.net
Stereocontrol in reactions involving this compound as a reactant or intermediate is crucial for the synthesis of complex molecules with multiple chiral centers. The existing stereocenter in this compound can influence the formation of new stereocenters in a predictable manner, a phenomenon known as diastereoselective synthesis. The choice of reagents and reaction conditions plays a significant role in the degree of stereocontrol achieved. soton.ac.uk
Chiral Recognition Phenomena in Synthetic Reactions and Enzyme-Substrate Interactions
Chiral recognition is the ability of a chiral molecule to differentiate between the enantiomers of another chiral molecule. This phenomenon is central to many biological processes and is a key principle in asymmetric synthesis and catalysis.
In synthetic reactions , chiral recognition is evident in processes like kinetic resolution, where a chiral catalyst or reagent reacts at a different rate with each enantiomer of a racemic mixture. The chiral centers in molecules like this compound allow them to interact selectively with other chiral molecules, making them valuable in asymmetric synthesis.
Enzyme-substrate interactions are a prime example of chiral recognition in nature. Enzymes, being chiral macromolecules, often exhibit a high degree of stereospecificity, meaning they will bind to and catalyze a reaction with only one enantiomer of a substrate. For instance, studies on amine dehydrogenases have shown that these enzymes can exhibit high enantioselectivity for the synthesis of specific stereoisomers of amino alcohols. frontiersin.orgwhiterose.ac.uk The interaction between the enzyme's active site and the substrate is highly dependent on the three-dimensional arrangement of atoms, with hydrogen bonding and hydrophobic interactions playing crucial roles. smolecule.com Understanding these interactions at a molecular level, often through computational modeling, can help in the design of more efficient and selective biocatalysts. frontiersin.orgacs.org
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-aminobutan-2-one. ontosight.ai It provides detailed information about the chemical environment of each atom, enabling the confirmation of the compound's connectivity and stereochemistry. ontosight.aislideshare.net
¹H NMR and Chiral Shift Reagents
¹H NMR (Proton NMR) spectroscopy of this compound reveals distinct signals corresponding to the different protons within the molecule. For instance, in a study involving N-substituted derivatives of this compound, the proton signals were well-resolved, allowing for unambiguous assignment. scholaris.ca In a typical spectrum, one would expect to observe signals for the methyl protons adjacent to the carbonyl group, the methine proton at the chiral center, the amino protons, and the terminal methyl protons. The chemical shifts (δ) and coupling constants (J) of these signals provide critical information about the molecular structure.
To determine the enantiomeric purity of this compound, chiral shift reagents (CSRs) are often employed. libretexts.org These are typically lanthanide complexes that can form diastereomeric complexes with the enantiomers of the chiral substrate. libretexts.org This interaction induces different chemical shifts for the corresponding protons in the two enantiomers, allowing for their differentiation and quantification by integrating the respective signals in the ¹H NMR spectrum. libretexts.orgacs.orgacs.org The effectiveness of a CSR depends on its ability to create significant chemical shift differences (ΔΔδ) between the diastereomeric complexes, which is influenced by the solvent and the stoichiometry of the complex formed. acs.org
Table 1: Representative ¹H NMR Data for a Derivative of this compound This table presents hypothetical ¹H NMR data for an N-substituted derivative of this compound for illustrative purposes.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ (next to C=O) | 2.15 | s | - |
| CH (chiral center) | 3.62 | q | 6.7 |
| NH | 8.31 | s | - |
| CH₃ (terminal) | 1.28 | d | 7.3 |
Data sourced from a study on N-((3s,5s,7s)-adamantan-1-yl)-N-(3-oxobutan-2-yl)formamide. scholaris.ca
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR techniques provide further insight into the molecular structure of this compound by revealing correlations between different nuclei. slideshare.nethuji.ac.ilnumberanalytics.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, helping to establish the connectivity of the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms, aiding in the assignment of both ¹H and ¹³C signals. numberanalytics.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can be crucial for determining the relative stereochemistry of the molecule. numberanalytics.com
Together, these 2D NMR methods offer a comprehensive picture of the molecular architecture of this compound. numberanalytics.com
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are essential for assessing the purity and, critically, the enantiomeric excess (e.e.) of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the enantiomers of this compound and its derivatives, allowing for the accurate determination of enantiomeric purity. ontosight.aigoogle.com This method often requires derivatization of the amino group to introduce a chromophore for UV detection and to enhance the chiral recognition on the stationary phase. frontiersin.orgresearchgate.net For instance, derivatization with reagents like (R)-alpha-methyl-2-naphthyl acetyl chloride has been successfully used for the chiral analysis of related compounds. google.com
The choice of the chiral stationary phase (CSP) is critical for achieving separation. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly employed. chiraltech.com The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve baseline separation of the enantiomers.
Table 2: Example of Chiral HPLC Conditions for a Related Amino Alcohol
| Parameter | Condition |
|---|---|
| Column | Chiralpak IA-3 |
| Mobile Phase | Hexane:Isopropanol (90:10) |
| Application | Baseline separation of enantiomers |
Data sourced from an application note for a related chiral amino alcohol.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations. waters.comchromatographyonline.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like an alcohol. waters.comchromatographyonline.com This technique offers advantages such as faster analysis times, reduced solvent consumption, and often complementary selectivity to HPLC. waters.comchromatographyonline.comshimadzu.com
For the analysis of related chiral amino alcohols, derivatization, for example with benzyl (B1604629) chloroformate to form a carbobenzyloxy (CBZ) derivative, has been shown to be effective. vcu.edu The derivatized enantiomers can then be separated on a chiral column, such as a ChiralPak IB-N5. vcu.edu
Table 3: Chiral SFC Method for a Derivatized Amino Alcohol
| Parameter | Condition |
|---|---|
| Column | ChiralPak IB-N5 (4.6 x 100mm; 5µM) |
| Mobile Phase | 10% Isopropanol in CO₂ |
| Flow Rate | 3 mL/min |
| Retention Time (R-enantiomer) | 3.1 min |
| Retention Time (S-enantiomer) | 3.6 min |
Data sourced from a study on (R)-3-aminobutan-1-ol. vcu.edu
Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas Chromatography (GC) coupled with either a Mass Spectrometer (MS) or a Flame Ionization Detector (FID) is a widely used technique for the analysis of volatile compounds like this compound and its derivatives. semanticscholar.orgqa-group.comscioninstruments.comresearchgate.netadamkewley.com
GC-MS: This powerful combination provides both separation and structural information. osti.govjchr.org As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a molecular fingerprint, aiding in identification. hmdb.ca
GC-FID: GC-FID is a robust and highly sensitive method for quantifying organic compounds. qa-group.comscioninstruments.com The eluting compounds are burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of substance present. scioninstruments.com While it does not provide structural information like MS, it is excellent for determining the purity of a sample. rsc.org
For chiral analysis by GC, specialized chiral capillary columns, such as those coated with cyclodextrin (B1172386) derivatives, are necessary to achieve separation of the enantiomers. semanticscholar.org
X-ray Crystallography for Definitive Absolute Configuration
X-ray crystallography stands as the unequivocal method for the determination of the absolute configuration of chiral molecules. This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise spatial arrangement of atoms to be determined. For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction analysis is a critical first step.
The definitive assignment of the absolute configuration, distinguishing between the (R) and (S) enantiomers, is often achieved through the use of anomalous dispersion. iucr.org When X-rays interact with electrons, particularly those of heavier atoms, a phase shift occurs. This effect, known as anomalous scattering, results in measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l). iucr.org By analyzing these intensity differences, the absolute stereochemistry of the molecule can be established with a high degree of confidence.
In cases where the native molecule's atoms are too light to produce a significant anomalous scattering signal with common X-ray sources (like molybdenum or copper), derivatization with a heavier atom (e.g., bromine or a heavy metal) can be employed. iucr.org However, modern diffractometers and computational methods have increasingly made it possible to determine the absolute configuration of light-atom structures without the need for derivatization. iucr.org
Illustrative Crystallographic Data for a Related Chiral Amine Derivative
To illustrate the type of data obtained from an X-ray crystallographic analysis, the following table provides crystallographic data for a representative chiral amine derivative, 2-[(Phenylcarbamoyl)amino]butyl N-phenylcarbamate. It is important to note that this data is for a different, more complex molecule and serves only as an example of the parameters determined in such an experiment. iucr.org In the referenced study, the absolute configuration could not be reliably determined due to the absence of significant anomalous scattering. iucr.org
| Parameter | Value |
| Empirical formula | C₁₈H₂₁N₃O₃ |
| Formula weight | 327.38 |
| Crystal system | Monoclinic |
| Space group | Cc |
| a (Å) | 10.722 (5) |
| b (Å) | 22.297 (3) |
| c (Å) | 9.109 (3) |
| β (°) | 123.570 (6) |
| Volume (ų) | 1814.5 (11) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation type | Cu Kα |
Table 1. Example Crystallographic Data for 2-[(Phenylcarbamoyl)amino]butyl N-phenylcarbamate. iucr.org
The process for determining the absolute configuration of this compound would involve the following key steps:
Crystallization: Growing a high-quality single crystal of an enantiomerically pure salt of this compound, such as the hydrochloride or tartrate salt. The choice of the counter-ion can be strategic to aid in crystallization and to introduce a known chiral center (in the case of tartrate) or heavier atoms.
Data Collection: Mounting the crystal on a diffractometer and irradiating it with X-rays to collect diffraction data.
Structure Solution and Refinement: Processing the diffraction data to solve the crystal structure and refine the atomic positions.
Absolute Configuration Determination: Analyzing the anomalous dispersion effects, often quantified by the Flack parameter, to definitively assign the absolute configuration of the chiral center. A Flack parameter close to zero for the correct enantiomer and close to one for the inverted structure provides strong evidence for the assignment. iucr.org
Although direct crystallographic data for the parent compound this compound is elusive in the surveyed literature, the principles of X-ray crystallography remain the gold standard for absolute configuration determination in the broader class of chiral aminoketones.
Theoretical and Computational Investigations of 3 Aminobutan 2 One Systems
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the electronic structure and energetics of 3-aminobutan-2-one. These ab initio methods solve the Schrödinger equation to provide a detailed description of molecular properties from first principles. numberanalytics.com
Density Functional Theory (DFT) Studies on Conformational Landscapes and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. vulcanchem.comdoi.org DFT calculations, such as those at the B3LYP/6-31G* level, can predict various physicochemical properties. vulcanchem.com For instance, in a related aminobutyl-containing compound, DFT was used to calculate properties like dipole moment, logP, and aqueous solubility, which are crucial for understanding its behavior in different environments. vulcanchem.com
The conformational landscape of molecules is critical to their function. The spatial arrangement of atoms, particularly the amine and hydroxyl groups in related amino alcohols, dictates their ability to form hydrogen bonds. vulcanchem.com Computational modeling can determine the optimal configurations for specific interactions, such as binding to enzyme active sites. vulcanchem.com For example, studies on related piperidine (B6355638) derivatives show that stereochemistry significantly influences biological activity, a feature that can be explored using computational models. vulcanchem.com
DFT is also employed to analyze vibrational spectra. By calculating harmonic vibrational frequencies, infrared intensities, and Raman scattering activities, a complete vibrational assignment can be made for a molecule. researchgate.netnih.gov These theoretical spectra can be compared with experimental FTIR and FT-Raman data to confirm the molecular structure. researchgate.netnih.gov Furthermore, DFT can be used to perform Natural Bond Orbital (NBO) analysis, which provides insights into hyperconjugative interactions and charge delocalization, contributing to the stability of the molecule. researchgate.netnih.gov
High-Level Ab Initio Calculations for Energetic and Spectroscopic Predictions
High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) methods, provide more accurate energetic and spectroscopic predictions, albeit at a higher computational cost. osti.govucl.ac.uk These methods are particularly useful for studying systems where electron correlation is important, such as in molecules with intramolecular hydrogen bonds. osti.gov For instance, calculations at the CCSD(T) level have been used to generate highly accurate potential energy surfaces for small molecules, which are then used to compute vibrational energies. ucl.ac.uk
In the study of related amino alcohols like aminoethanol, high-level ab initio calculations have been used in conjunction with infrared spectroscopy to characterize the vibrational signatures of different conformers. semanticscholar.org These calculations can help distinguish between conformers with and without intramolecular hydrogen bonds and predict their relative energies. semanticscholar.org For example, in aminoethanol, the conformer with an intramolecular OH···N hydrogen bond is calculated to be the most stable. semanticscholar.org
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. jchemrev.comnih.gov This technique is invaluable for exploring the conformational flexibility of molecules like this compound and the effects of the surrounding solvent. jchemrev.comnih.gov By simulating the interactions between the solute and solvent molecules explicitly, MD can reveal how the solvent influences the conformational preferences and dynamics of the molecule. dovepress.com
MD simulations can provide insights into the dynamic behavior of hydrogen bonds, conformational changes, and molecular recognition. jchemrev.com For example, in related systems, MD simulations have been used to understand how the presence of water affects the balance between intra- and intermolecular hydrogen bonding. researchgate.net These simulations can track the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atoms to quantify conformational changes and flexibility. researchgate.net The choice of solvent representation in MD simulations is crucial, with explicit solvent models generally providing a more accurate depiction of solvation effects, including the hydrophobic effect. dovepress.com
Computational Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding in Related Systems)
Intramolecular hydrogen bonding (IHB) plays a crucial role in determining the three-dimensional structure and properties of many organic molecules. semanticscholar.org Computational methods are essential for analyzing these interactions. jchemrev.com The quasi-atomic orbital (QUAO) bonding analysis is one such method that provides a rigorous way to study IHB by accessing information directly from the molecular wave function. osti.govnih.gov This analysis can quantify the strength of the hydrogen bond and identify the factors that influence it, such as the interatomic distance and the hybridization of the atoms involved. osti.govnih.gov
Studies on related amino alcohols have shown that the presence and strength of an intramolecular hydrogen bond can be investigated using techniques like Atoms in Molecules (AIM) and Non-Covalent Interactions (NCI) analysis. researchgate.net For example, in a study of 2-aminoethanol and 3-aminopropanol, NCI analysis indicated the presence of hydrogen bonding in both molecules, with the interaction being stronger in 3-aminopropanol. researchgate.net DFT calculations can also be used to predict the chemical shifts of protons involved in hydrogen bonds, which can be correlated with experimental NMR data. mdpi.com
Molecular Modeling of Enzyme Active Sites and Substrate Docking for Biocatalysis
Molecular modeling and substrate docking are powerful computational tools used to understand and predict how a substrate like this compound might bind to the active site of an enzyme. This is particularly relevant for biocatalysis, where enzymes are used to perform chemical transformations. frontiersin.org
Docking simulations can predict the preferred binding orientation of a substrate within an enzyme's active site and estimate the binding affinity. doi.org For example, in studies of amine dehydrogenases (AmDHs), docking simulations were performed to understand the basis for the stereoselectivity observed in the reductive amination of various ketones. whiterose.ac.uk These simulations can help explain why certain enzymes are more effective for specific substrates. frontiersin.orgresearchgate.net For instance, modeling studies have provided preliminary explanations for the challenging discrimination between similarly sized substituents in the active sites of some native AmDHs. frontiersin.orgresearchgate.net
In a study on the synthesis of (3S)-3-aminobutan-2-ol, docking simulations with AutoDockTool were used to analyze the binding of the product in the active site of different AmDHs. whiterose.ac.uk The results of these simulations can guide protein engineering efforts to improve the efficiency and selectivity of biocatalysts. frontiersin.org
Applications As a Versatile Chemical Building Block in Advanced Organic Synthesis
Utilization in the Synthesis of Complex Organic Scaffolds
The bifunctional nature of 3-aminobutan-2-one makes it a prime candidate for participation in cyclization and condensation reactions, leading to the formation of a variety of heterocyclic and carbocyclic scaffolds. These scaffolds form the core structures of many biologically active molecules and functional materials.
Notably, this compound is a key starting material in the Knorr synthesis and related methodologies for the preparation of substituted pyrroles. rsc.org For instance, the condensation of this compound with β-dicarbonyl compounds or their equivalents yields polysubstituted pyrroles, which are important structural motifs in medicinal chemistry and materials science. rsc.org One specific example is the reaction with acetone (B3395972) to form 2,3,5-trimethylpyrrole, although this particular reaction can have low yields and be accompanied by the formation of a symmetrical pyrazine (B50134) byproduct. rsc.org A more efficient route involves reacting α-aminoketones like this compound with β-keto-esters to produce pyrroles with ester and acyl substituents, which can then be further modified. rsc.org Additionally, base-catalyzed reactions between this compound and malononitrile (B47326) have been shown to produce 2-amino-3-cyanopyrroles, which are versatile intermediates for further chemical elaboration. ntu.edu.sg
The synthesis of substituted pyridines, another critical heterocyclic scaffold, can also be achieved using this compound derivatives. nih.govcore.ac.ukillinois.edugu.se Various synthetic strategies, often involving multi-component reactions, utilize the amine and ketone functionalities to construct the pyridine (B92270) ring. core.ac.uk These methods allow for the preparation of highly substituted pyridines with a wide range of functional groups, which are prevalent in pharmaceuticals and agrochemicals. nih.govgu.se
The table below summarizes some of the complex organic scaffolds synthesized using this compound as a key building block.
| Scaffold | Synthetic Method | Reactant(s) | Reference(s) |
| Substituted Pyrroles | Knorr Synthesis | β-Keto-esters | rsc.org |
| 2-Amino-3-cyanopyrroles | Base-catalyzed condensation | Malononitrile | ntu.edu.sg |
| Tri- and Tetra-alkylpyrroles | Modified Knorr Synthesis | Acetone | rsc.org |
| Substituted Pyridines | Multi-component Cyclocondensation | Various carbonyl compounds and ammonia (B1221849) equivalents | nih.govcore.ac.uk |
| Pyrazolo[1,5-a]pyrimidines | Cyclocondensation | NH-3-aminopyrazoles and 1,3-biselectrophilic compounds | mdpi.com |
| Pyrrolo[3,2-d]pyrimidines | Thorpe-Ziegler cyclization followed by further reactions | α-Haloketones | semanticscholar.org |
Precursor for the Production of Enantiomerically Pure Chiral Amines and Amino Alcohols
Chiral amines and amino alcohols are of paramount importance in the pharmaceutical industry, often serving as key intermediates in the synthesis of single-enantiomer drugs. kent.ac.uk this compound is a valuable precursor for the stereoselective synthesis of such compounds. The reduction of the ketone functionality in this compound can lead to the formation of 3-aminobutan-2-ol (B1581441), which has two stereocenters, resulting in four possible stereoisomers.
The asymmetric reduction of this compound is a key strategy to access enantiomerically pure diastereomers of 3-aminobutan-2-ol. This can be achieved through various methods, including the use of chiral catalysts or enzymatic reductions. For example, carbonyl reductases have been employed to achieve high enantioselectivity in the reduction of β-amino ketones. Similarly, amine dehydrogenases (AmDHs) have been shown to be effective for the synthesis of hydroxylated small 2-aminoalkanes, including the conversion to (3S)-3-aminobutan-2-ol with high enantiomeric excess. frontiersin.orgwhiterose.ac.ukyork.ac.ukresearchgate.netfrontiersin.org
These chiral amino alcohols, such as the different stereoisomers of 3-aminobutan-2-ol, are valuable chiral building blocks themselves. For example, (R)-3-aminobutan-1-ol, which can be derived from precursors related to this compound, is a crucial intermediate in the synthesis of the HIV integrase inhibitor dolutegravir (B560016). frontiersin.orgresearchgate.netfrontiersin.orgjigspharma.comgoogle.commdpi.comresearchgate.netvcu.edu The synthesis of such chiral amines and amino alcohols often involves multi-step processes where the stereochemistry is carefully controlled. google.com
The following table highlights some of the enantiomerically pure chiral amines and amino alcohols that can be synthesized from this compound and its derivatives.
| Chiral Compound | Stereoisomer | Synthetic Method | Reference(s) |
| 3-Aminobutan-2-ol | (2R,3S) | Asymmetric reduction of this compound | |
| 3-Aminobutan-2-ol | (3S) | Biocatalytic reductive amination using Amine Dehydrogenases | frontiersin.orgwhiterose.ac.ukyork.ac.ukresearchgate.netfrontiersin.org |
| (R)-3-Aminobutan-1-ol | (R) | Multi-step synthesis from chiral precursors | frontiersin.orgresearchgate.netfrontiersin.orgjigspharma.comgoogle.comresearchgate.netvcu.edu |
| (S)-3-Aminobutan-1-ol | (S) | Used as an intermediate in various syntheses | smolecule.com |
| (S)-2-Aminobutan-1-ol | (S) | Biocatalytic reductive amination | researchgate.netmdpi.com |
Role as an Intermediate in Multi-Step Synthetic Pathways to Advanced Chemical Compounds
Beyond its direct use in forming cyclic scaffolds and chiral molecules, this compound and its derivatives frequently serve as crucial intermediates in longer, more complex synthetic sequences. These pathways lead to a wide array of advanced chemical compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. smolecule.comcymitquimica.com
The ability to introduce both amino and carbonyl functionalities in a specific arrangement makes this compound a strategic component in retrosynthetic analysis. For instance, its derivatives are employed in the synthesis of complex pharmaceutical agents where the amino alcohol moiety is a key pharmacophore. vulcanchem.com The synthesis of the antiretroviral drug dolutegravir is a prominent example, where a chiral amino alcohol derived from a this compound-related structure is a key building block. jigspharma.commdpi.comvulcanchem.com
Furthermore, intermediates derived from this compound are utilized in the production of agrochemicals. smolecule.com The structural motifs accessible from this starting material can be tailored to interact with biological targets relevant to crop protection. smolecule.com The versatility of this compound also extends to the synthesis of fine chemicals and materials with specific properties.
The table below provides examples of advanced chemical compounds where this compound or its derivatives act as a key intermediate.
| Advanced Chemical Compound | Class | Role of this compound Derivative | Reference(s) |
| Dolutegravir | Pharmaceutical (Antiretroviral) | Precursor to the chiral amino alcohol side chain | jigspharma.commdpi.comvulcanchem.com |
| Penem Antibiotics | Pharmaceutical (Antibiotic) | Intermediate in the synthesis of the core structure | google.com |
| 4-Methylcyclophosphoramide | Pharmaceutical (Antitumor) | Key intermediate in the synthesis | google.com |
| Herbicides | Agrochemical | Precursor to chiral amine components | frontiersin.orgresearchgate.net |
| Specialty Polymers | Material Science | Building block for functional monomers | smolecule.com |
Q & A
Q. What are the validated synthetic pathways for producing 3-Aminobutan-2-one with high purity, and how can intermediates be characterized effectively?
- Methodological Answer : The most common synthesis involves reductive amination of 3-oxobutan-2-one using sodium cyanoborohydride and ammonia. Purification is achieved via vacuum distillation or recrystallization. Characterization requires NMR spectroscopy (e.g., δH 1.3 ppm for methyl groups, δC 210 ppm for ketone carbons) and mass spectrometry (m/z 87 for molecular ion peak). Purity should be verified using GC-MS with a non-polar capillary column (e.g., DB-5) and helium carrier gas . Table 1 : Comparison of Synthesis Methods
| Method | Yield (%) | Purity (GC-MS) | Key Challenges |
|---|---|---|---|
| Reductive Amination | 75 | ≥98% | Byproduct removal |
| Enzymatic Catalysis | 60 | ≥95% | Scalability limitations |
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Design accelerated degradation studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC (C18 column, UV detection at 254 nm) at 0, 1, 3, 7, and 14 days. Calculate degradation kinetics (e.g., first-order rate constants) and identify degradation products using LC-MS/MS . Statistical analysis (ANOVA) should confirm significant differences across conditions .
Q. What analytical techniques are optimal for distinguishing this compound from structural analogs like 2-Aminobutane?
- Methodological Answer : Use IR spectroscopy to differentiate functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹ vs. amine N-H stretch at ~3300 cm⁻¹). Chiral HPLC with a cellulose-based column can resolve enantiomers, while X-ray crystallography provides definitive structural confirmation. Cross-validate results with computational simulations (e.g., DFT for predicted vibrational frequencies) .
Advanced Research Questions
Q. How does this compound participate in asymmetric catalysis, and what mechanistic insights can be derived from kinetic studies?
- Methodological Answer : Investigate its role as a chiral auxiliary in ketone reductions using deuterium-labeling experiments and kinetic isotope effects . Monitor reaction progress via in-situ FTIR or NMR spectroscopy . Computational modeling (e.g., DFT calculations in Gaussian 16) can predict transition states and enantioselectivity. Compare experimental and theoretical enantiomeric excess (ee) values to validate mechanisms .
Q. What strategies mitigate bias when evaluating this compound’s biological activity in in vitro assays?
- Methodological Answer : Implement double-blinding and randomized well assignments in cell-based assays (e.g., cytotoxicity screening). Use positive/negative controls (e.g., cisplatin for apoptosis assays). Validate dose-response curves (IC₅₀) with non-linear regression models (e.g., GraphPad Prism). Replicate experiments across independent labs to confirm reproducibility. Report p-values with 95% confidence intervals to avoid overinterpretation .
Q. How can conflicting data on this compound’s reactivity in nucleophilic addition reactions be resolved?
- Methodological Answer : Conduct a systematic review (Cochrane guidelines) to identify methodological inconsistencies, such as solvent polarity variations or catalyst loading differences. Replicate key studies under standardized conditions (e.g., DMF vs. THF solvents). Perform meta-analysis to quantify effect sizes and heterogeneity (I² statistic). Use funnel plots to detect publication bias .
Methodological Considerations for Data Contradictions
- Root-Cause Analysis : For divergent results in synthesis yields, audit raw data for instrumental calibration errors (e.g., GC-MS detector sensitivity drift) .
- Statistical Power : Ensure sample sizes (n ≥ 3) and statistical tests (e.g., t-tests with Bonferroni correction) are appropriate for observed effect sizes .
- Reproducibility : Share protocols via platforms like Protocols.io and include detailed supplementary materials (e.g., NMR spectra raw files) .
Unresolved Research Gaps
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
